2,4-Dimethylcyclopentanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJQTRVEZWBIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920662 | |
| Record name | 2,4-Dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-33-1 | |
| Record name | 2,4-Dimethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283VFU1TGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Structural and Stereochemical Considerations of 2,4 Dimethylcyclopentanone
Stereoisomerism and Chirality
The molecular structure of 2,4-dimethylcyclopentanone, with two methyl groups attached to a cyclopentanone (B42830) ring, gives rise to multiple stereoisomers. This is due to the presence of two stereocenters at carbons 2 and 4. lookchem.com
Enantiomeric and Diastereomeric Forms
The two chiral centers in this compound mean that a total of four possible stereoisomers exist. lookchem.com These stereoisomers can be classified into pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.com
The four stereoisomers of this compound are:
(2R,4R)-2,4-dimethylcyclopentanone lookchem.com
(2S,4S)-2,4-dimethylcyclopentanone
(2R,4S)-2,4-dimethylcyclopentanone nih.gov
(2S,4R)-2,4-dimethylcyclopentanone nih.gov
The (2R,4R) and (2S,4S) isomers are a pair of enantiomers. Similarly, the (2R,4S) and (2S,4R) isomers constitute another pair of enantiomers. The relationship between any enantiomeric pair and the other is diastereomeric. For instance, (2R,4R)-2,4-dimethylcyclopentanone is a diastereomer of both (2R,4S)- and (2S,4R)-2,4-dimethylcyclopentanone.
Table 1: Stereoisomeric Forms of this compound
| Stereoisomer | Relationship to (2R,4R) |
|---|---|
| (2R,4R)-2,4-dimethylcyclopentanone | Identical |
| (2S,4S)-2,4-dimethylcyclopentanone | Enantiomer |
| (2R,4S)-2,4-dimethylcyclopentanone | Diastereomer |
| (2S,4R)-2,4-dimethylcyclopentanone | Diastereomer |
Designations of Absolute and Relative Configuration (R/S, cis/trans)
The absolute configuration of each stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog priority rules. This system provides an unambiguous description of the three-dimensional arrangement of the substituents at each chiral center. masterorganicchemistry.com For example, in (2R,4R)-2,4-dimethylcyclopentanone, both chiral centers possess the R configuration. lookchem.com
In addition to the R/S notation, the relative configuration of the methyl groups can be described using the terms cis and trans. When both methyl groups are on the same side of the cyclopentanone ring, the isomer is designated as cis. Conversely, if the methyl groups are on opposite sides of the ring, the isomer is termed trans.
The (2R,4S) and (2S,4R) enantiomers are the cis isomers. In these molecules, the methyl groups are on the same face of the ring. nih.govcdnsciencepub.com
The (2R,4R) and (2S,4S) enantiomers are the trans isomers, with the methyl groups on opposite faces of the ring.
Conformational Analysis and Ring Dynamics
The five-membered ring of cyclopentanone is not planar. It adopts puckered conformations to relieve torsional strain that would arise from eclipsing interactions in a planar structure. rsc.org The presence of the two methyl substituents in this compound further influences the conformational preferences of the ring.
Preferred Conformations of the Cyclopentanone Ring System
Cyclopentanone and its derivatives exist in a dynamic equilibrium between two primary puckered conformations: the envelope (or Cs symmetry) and the twist (or C2 symmetry) conformations. rsc.orgworldscientific.com
In the envelope conformation , four of the carbon atoms are coplanar, while the fifth atom is out of the plane. rsc.orgiucr.org
In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane containing the other three carbon atoms. rsc.orgaip.org
For the parent cyclopentanone, theoretical calculations and experimental data have shown that the twisted conformer with C₂ symmetry is at a global energy minimum. aip.orgresearchgate.net The molecule can interconvert between different twisted forms through an envelope transition state. worldscientific.comaip.org
Factors Influencing Conformational Preferences of Methyl Substituents
The positions of the methyl groups on the cyclopentanone ring significantly impact the stability of the various conformations. The primary factors at play are steric interactions and torsional strain. The methyl groups will preferentially occupy positions that minimize these unfavorable interactions.
In substituted cyclopentanones, the substituents tend to favor pseudo-equatorial positions to reduce steric hindrance. For cis-2,4-dimethylcyclopentanone, a diequatorial-like conformation is generally indicated to be the most stable. cdnsciencepub.com For the trans isomer, the situation is more complex, with one methyl group likely adopting a pseudo-equatorial position and the other a pseudo-axial position, leading to a balance of steric interactions.
Computational Approaches to Conformational Energy Landscapes
Computational chemistry provides powerful tools for investigating the conformational energy landscapes of molecules like this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of different conformations and the energy barriers for interconversion between them. rsc.orgworldscientific.com
These calculations can map out the potential energy surface as a function of the ring's puckering coordinates. aip.org For cyclopentanone itself, these studies have confirmed that the twisted C₂ conformation is the global minimum, with the envelope Cₛ conformation representing a transition state. aip.org Similar computational studies on substituted cyclopentanones, including dimethyl derivatives, help to elucidate the subtle energetic differences between various stereoisomers and their preferred conformations, providing insights that are often difficult to obtain through experimental methods alone. escholarship.org
Table 2: Conformational Characteristics of the Cyclopentanone Ring
| Conformation | Symmetry | Description | Relative Energy |
|---|---|---|---|
| Twist | C₂ | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Global Minimum aip.org |
| Envelope | Cₛ | Four atoms are coplanar, with the fifth out of the plane. | Transition State worldscientific.comaip.org |
| Planar | C₂ᵥ | All five ring atoms are in the same plane. | Hilltop (Maximum Energy) aip.org |
Advanced Synthetic Methodologies for 2,4 Dimethylcyclopentanone and Analogues
Regioselective Synthesis Strategies
Regioselectivity is crucial when multiple reactive sites are present, as in the alkylation of unsymmetrical ketones. Strategies to achieve selective methylation at the C-2 and C-4 positions of a cyclopentanone (B42830) ring involve precise control over the formation of enolate intermediates.
The alkylation of unsymmetrical ketones via their enolate intermediates is a fundamental transformation in organic synthesis. tandfonline.com However, controlling the position of alkylation can be challenging due to the potential formation of both thermodynamic and kinetic enolates. tandfonline.comresearchgate.net In the case of synthesizing substituted cyclopentanones, the choice of base and reaction conditions dictates which enolate is formed.
For instance, the generation of potassium enolates using potassium tert-butoxide (t-BuOK) can lead to the thermodynamic enolate, which upon reaction with an aldehyde, forms the most stable aldol (B89426) product. researchgate.net Conversely, the use of lithium bases can favor the kinetic enolate. researchgate.net In a targeted synthesis, a 2-substituted cyclopentanone can be condensed with an aldehyde (like p-chlorobenzaldehyde) to form an aldol product, which is then dehydrated and methylated to yield a disubstituted cyclopentanone. researchgate.net This multi-step approach, while effective, highlights the need for precise control over enolate reactivity.
Table 1: Reagents for Directed Alkylation
| Reagent/Condition | Purpose | Outcome | Reference |
|---|---|---|---|
| Potassium tert-butoxide (t-BuOK) | Enolate Generation | Favors thermodynamic enolate | researchgate.net |
| Lithium Bromide (LiBr) | Cation Exchange | Modifies enolate reactivity | researchgate.net |
A highly regioselective method for the synthesis of dimethylcyclopentanone analogues involves the use of an Electrogenerated Base (EGB). tandfonline.comgrafiati.com This technique offers a direct and selective methylation of the thermodynamic enolate of 2-methylcyclopentanone (B130040) to produce 2,2-dimethylcyclopentanone (B1329810). lookchem.comtandfonline.comlookchem.com The process utilizes a 2-pyrrolidone magnesium salt, ((2-pyrr)₂Mg), which is generated electrochemically in a solvent mixture of dimethoxyethane (DME) and hexamethylphosphoramide (B148902) (HMPA) using a sacrificial magnesium anode. tandfonline.com
This EGB is moderately basic, which is a key advantage. It is strong enough to deprotonate 2-methylcyclopentanone to form the more highly substituted (thermodynamic) magnesium enolate but is not basic enough to deprotonate the resulting 2,2-dimethylcyclopentanone product. tandfonline.com This selectivity effectively prevents polyalkylation, a common side reaction in traditional enolate alkylations, especially when using highly basic reagents or solvents like HMPA. tandfonline.com The direct and regioselective monomethylation is achieved under relatively mild conditions, making it a convenient route for preparing gem-dimethylated cyclopentanones. tandfonline.com
Table 2: Conditions for EGB-Mediated Synthesis of 2,2-Dimethylcyclopentanone
| Entry | Equivalents of Base | Conversion of 2-Methylcyclopentanone (%) | Yield of 2,2-Dimethylcyclopentanone (%) | Reference |
|---|---|---|---|---|
| 1 | 1.1 | 82 | 37 | tandfonline.com |
| 2 | 1.5 | 82 | 40 | tandfonline.com |
| 3 | 2.0 | 82 | 56.6 | tandfonline.com |
Cyclization Reactions in Ring Formation
Cyclization reactions are powerful strategies for constructing ring systems from acyclic precursors. The Nazarov cyclization, in particular, is a prominent method for synthesizing cyclopentenone motifs, which can be subsequently reduced to form cyclopentanones. mdpi.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. mdpi.com
For example, the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) can be optimized using deep eutectic solvents (DES), such as a mixture of triphenylmethylphosphonium bromide and acetic acid. mdpi.com This approach can lead to quantitative conversion into the corresponding cyclopentenone derivative with high selectivity, even at room temperature. mdpi.com The resulting 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (B8013841) can then be hydrogenated to yield the saturated cyclopentanone ring system. mdpi.com
Another cyclization strategy involves the intramolecular reaction of nitrile intermediates. This multi-step synthesis can begin with the alkylation of isobutyronitrile (B166230) with 1-bromo-3-chloropropane (B140262) to form 5-chloro-2,2-dimethylpentanenitrile. This intermediate is then converted to 2,2-dimethyladiponitrile, which undergoes a base-catalyzed cyclization to form a substituted aminocyanocyclopentene, a direct precursor to the cyclopentanone ring.
Stereocontrolled Reduction Methodologies
Once the dimethylated cyclopentanone ring is formed, the stereochemistry of the final product can be determined by the reduction of the carbonyl group. The choice of reducing agent is critical for controlling the diastereoselectivity of the resulting alcohol.
Diisobutylaluminum hydride (DIBAL or DIBAL-H) is a versatile reducing agent used for the diastereoselective reduction of ketones. chegg.comscispace.comsci-hub.se When 2,4-dimethylcyclopentanone is reduced, DIBAL, being a source of nucleophilic hydride, attacks the carbonyl carbon. chegg.com The stereochemical outcome of this reduction is dictated by the steric hindrance presented by the two methyl groups on the cyclopentanone ring.
The hydride will preferentially attack from the less sterically hindered face of the ketone. For a cis-2,4-dimethylcyclopentanone, both methyl groups are on the same face of the ring, creating significant steric bulk. Therefore, the hydride from DIBAL will approach from the opposite, less hindered face, leading to the formation of a specific diastereomer of 2,4-dimethylcyclopentanol. chegg.com This process is highly diastereoselective, often resulting in a single major product. scispace.com
The stereochemical course of ketone reduction by complex metal hydrides is influenced by several factors, including steric approach control, torsional strain, and the nature of the hydride reagent itself. gatech.eduresearchgate.net Bulky reducing agents, such as those derived from modified lithium aluminum hydride (LiAlH₄), tend to approach the carbonyl group from the less sterically hindered side, leading to what is known as steric approach control. gatech.edu
In the reduction of substituted cyclopentanones, the hydride can attack from either the same side (syn) or the opposite side (anti) relative to the existing substituents. For a substrate like cis-2,4-dimethylcyclopentanone, the two methyl groups create a sterically demanding face. A bulky hydride reagent like DIBAL or lithium tri-t-butoxyaluminum hydride will predominantly attack from the anti-face to avoid steric clash with the methyl groups. chegg.comcdnsciencepub.com In contrast, smaller hydride reagents like sodium borohydride (B1222165) (NaBH₄) may exhibit lower diastereoselectivity as they are less sensitive to steric interactions. gatech.edu The cation associated with the hydride (e.g., Li⁺ vs. Na⁺) can also influence the stereochemical outcome by coordinating with the carbonyl oxygen and affecting the conformation of the transition state. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₁₂O |
| 2,2-Dimethylcyclopentanone | C₇H₁₂O |
| 2-Methylcyclopentanone | C₆H₁₀O |
| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | C₂₃H₂₂O |
| 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C₂₃H₂₂O |
| 2,4-Dimethylcyclopentanol | C₇H₁₄O |
| Potassium tert-butoxide | C₄H₉KO |
| p-Chlorobenzaldehyde | C₇H₅ClO |
| Methyl Iodide | CH₃I |
| 2-Pyrrolidone magnesium salt | C₈H₁₂MgN₂O₂ |
| Dimethoxyethane (DME) | C₄H₁₀O₂ |
| Hexamethylphosphoramide (HMPA) | C₆H₁₈N₃OP |
| Triphenylmethylphosphonium bromide | C₁₉H₁₈BrP |
| Acetic Acid | C₂H₄O₂ |
| Isobutyronitrile | C₄H₇N |
| 1-Bromo-3-chloropropane | C₃H₆BrCl |
| 5-Chloro-2,2-dimethylpentanenitrile | C₇H₁₂ClN |
| 2,2-Dimethyladiponitrile | C₈H₁₂N₂ |
| Diisobutylaluminum hydride (DIBAL) | C₈H₁₉Al |
| Lithium aluminum hydride | AlH₄Li |
| Sodium borohydride | BH₄Na |
Formation Pathways in Complex Chemical Systems
The formation of cyclic ketones, such as this compound, is a notable outcome in various complex chemical processes, particularly those involving the thermochemical conversion of biomass. These pathways are intricate, often involving a series of degradation, condensation, and cyclization reactions. Understanding these formation routes is crucial for optimizing the production of valuable chemical feedstocks from renewable resources.
This compound has been identified as a significant product resulting from the liquefaction of biomass, especially from its primary component, cellulose (B213188). osti.gov Hydrothermal liquefaction (HTL) is a process that uses water under high temperature and pressure to break down biomass into a liquid bio-crude oil, an aqueous phase, gas, and a solid char. osti.gov During the HTL of lignocellulosic biomass, the complex biopolymers are first hydrolyzed into simpler monomers, such as glucose from cellulose. aau.dk
These sugar monomers undergo further reactions, including dehydration and retro-aldol condensation, to form smaller, reactive molecules. aau.dk The subsequent interaction of these intermediates leads to the formation of a diverse array of compounds, including a significant fraction of cyclic ketones. rsc.orgnrel.gov Research conducted at the Pacific Northwest Laboratory identified 78 distinct products from the liquefaction of pure cellulose, with this compound being a notable component among the ketones formed. osti.gov This process typically involves reacting a cellulose slurry in water with a catalyst like sodium carbonate at temperatures ranging from 270°C to 400°C. osti.gov
The formation of cyclopentanone derivatives, including this compound, is proposed to occur via the conversion of sugar-derived furans, which then rearrange and cyclize. aau.dk The presence of this compound and its hydrogenated analogue, 2,4-dimethylcyclopentanol, in upgraded bio-oils further confirms its formation during these upgrading processes. mdpi.com The complex mixture of compounds found in bio-crude from biomass liquefaction highlights the multiple reaction pathways occurring simultaneously.
Table 1: Selected Products Identified from the Liquefaction of Cellulose This table summarizes some of the compound classes and specific molecules identified in the acetone-soluble oil produced from the liquefaction of pure cellulose. osti.gov
| Compound Class | Specific Examples Identified |
| Ketones | This compound , Cyclopentanone, Cyclohexanone (B45756), Acetone |
| Furans | 2,5-Dimethylfuran, 2-Methylfuran |
| Phenols | Phenol, o-Cresol, p-Cresol |
| Hydrocarbons | Toluene, Xylene, Naphthalene |
| Polyols | Ethylene (B1197577) glycol, 1,2-Propanediol |
This interactive table is based on findings from studies on cellulose liquefaction products. osti.gov
The formation of this compound during biomass liquefaction is mechanistically explained by the aldol condensation reaction. osti.gov Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two carbonyl compounds (aldehydes or ketones). numberanalytics.com The reaction is typically catalyzed by an acid or a base and proceeds through the formation of an enol or enolate intermediate. oregonstate.edumedium.com
In the context of biomass liquefaction, the initial degradation of cellulose produces smaller carbonyl compounds. osti.gov The specific pathway to this compound has been demonstrated through model compound experiments to involve the aldol condensation of propanal and methylacrolein (propenal). osti.gov
The proposed mechanism involves the following key steps, generally consistent with a base-catalyzed aldol condensation: oregonstate.edumedium.com
Enolate Formation: A base (such as the sodium carbonate catalyst used in liquefaction) abstracts an acidic α-hydrogen from one of the carbonyl compounds. In this case, propanal forms a resonance-stabilized enolate ion. osti.govmedium.com
Nucleophilic Attack: The nucleophilic enolate of propanal then attacks the electrophilic carbonyl carbon of the second carbonyl compound, methylacrolein. This step forms a new carbon-carbon bond, creating a β-hydroxy carbonyl intermediate. numberanalytics.comoregonstate.edu
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization. This is followed by a dehydration (elimination of a water molecule) step, which is often favored at the elevated temperatures used in liquefaction, to yield a more stable, conjugated cyclic enone. oregonstate.edu
Reduction: The resulting cyclic enone intermediate is then reduced to the saturated ketone, this compound, under the reaction conditions.
This proposed pathway, involving the condensation of small, reactive carbonyls derived from cellulose degradation, provides a clear mechanistic link between the biomass feedstock and the formation of specific cyclic ketones like this compound. osti.gov The study of such model reactions is essential for understanding the complex chemical transformations that constitute biomass liquefaction. osti.gov
Reaction Mechanisms and Reactivity of 2,4 Dimethylcyclopentanone
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl group in 2,4-dimethylcyclopentanone is a primary site for nucleophilic attack. cymitquimica.comevitachem.com In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation or other transformations yield a variety of addition products. The presence of two methyl groups on the cyclopentanone (B42830) ring can influence the stereochemical outcome of these additions by sterically hindering the approach of the nucleophile.
Common nucleophilic addition reactions for cyclic ketones like this compound include reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions (forming cyanohydrins), and amines (forming imines or enamines). The specific products and their stereochemistry are dependent on the nature of the nucleophile, the reaction conditions, and the isomeric form (cis or trans) of the starting this compound.
Oxidation Processes of Cyclic Ketones
Cyclic ketones, including this compound, can undergo oxidation reactions, though they are generally resistant to oxidation compared to aldehydes. ontosight.ai Strong oxidizing agents are typically required to cleave the carbon-carbon bond adjacent to the carbonyl group.
One of the most well-known oxidation reactions for cyclic ketones is the Baeyer-Villiger oxidation. In this reaction, a peroxy acid is used to convert the ketone into a lactone (a cyclic ester). The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted carbon atom would preferentially migrate, leading to the formation of a seven-membered lactone.
Other strong oxidizing agents, such as potassium permanganate (B83412) or nitric acid under harsh conditions, can lead to the cleavage of the cyclopentanone ring, ultimately yielding dicarboxylic acids.
Photochemical Reactions and Kinetics
The photochemistry of cyclic ketones is a well-studied field, with reactions often proceeding through excited states and biradical intermediates. rsc.org
The unsensitized photolysis of cyclic ketones like this compound typically involves the absorption of ultraviolet light, which promotes the molecule to an excited singlet state (S1). acs.org From this excited state, several photochemical pathways are possible, primarily initiated by Norrish Type I cleavage. huji.ac.il This process involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group, forming a biradical intermediate. rsc.org
This biradical can then undergo several subsequent reactions:
Decarbonylation: Loss of a carbon monoxide molecule to form an alkyl biradical, which can then cyclize to form a cyclobutane (B1203170) derivative or undergo rearrangement to form alkenes.
Intramolecular hydrogen abstraction: Abstraction of a hydrogen atom from another part of the molecule to form an unsaturated aldehyde.
Intersystem crossing: Conversion to a triplet state biradical, which can also undergo similar subsequent reactions. researchgate.net
The specific products and their quantum yields in the photolysis of this compound will depend on factors such as the wavelength of light used, the phase of the reaction (gas or liquid), and the presence of quenching molecules. rsc.org For instance, the photolysis of trans-3,4-dimethylcyclopentanone at short wavelengths (193 nm and 206 nm) in the gas phase yields propene, 1,2-dimethylcyclobutane, and butene isomers as the main products. researchgate.net
The cyclopentane (B165970) ring is not planar and exists in various conformations, such as the envelope and half-chair forms. For substituted cyclopentanones, the interconversion between these conformations is associated with an energy barrier. In the electronically excited state (S1), this ring inversion barrier can be different from that in the ground state.
For the related compound, cis-3,4-dimethylcyclopentanone (B94645), the barrier to ring inversion in the S1(nπ) excited state has been determined to be 12 ± 1.5 kJ/mol using Circular-Polarization-of-Luminescence (CPL) spectroscopy. researchgate.netresearchgate.net This indicates that even in the excited state, the molecule consists of rapidly interconverting enantiomeric half-chair conformers. researchgate.net For the parent cyclopentanone, the inversion barrier in the 1nπ state is lower than 1.8 kcal/mole. colab.ws It is expected that this compound would also exhibit a similar dynamic behavior in its excited states, with the ring inversion barrier influenced by the position and stereochemistry of the methyl groups.
Wittig Reactions and Olefin Stereoselectivity
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comdalalinstitute.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.org
In the context of this compound, the Wittig reaction would involve the attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. dalalinstitute.com This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The stereoselectivity of the Wittig reaction, i.e., the preference for the formation of the E or Z isomer of the resulting alkene, is a critical aspect.
The stereochemical outcome of the Wittig reaction is influenced by several factors, including the structure of the ketone, the reactivity of the ylide (stabilized vs. non-stabilized), and the reaction conditions. organic-chemistry.org Computational studies using methods like density functional theory (DFT) have provided significant insights into the reaction mechanism and the origins of E/Z selectivity. nih.govcapes.gov.br
These studies have shown that for non-stabilized and semi-stabilized ylides, the geometry of the transition state leading to the oxaphosphetane is crucial in determining the stereoselectivity. nih.gov The interplay of steric interactions and electronic effects in the transition state dictates whether the cis or trans oxaphosphetane is formed, which in turn determines the E/Z ratio of the alkene product. pitt.edu For stabilized ylides, dipole-dipole interactions between the ylide and the carbonyl compound in the transition state can play a dominant role in favoring the E-alkene. nih.govresearchgate.net
In the case of a sterically hindered ketone like this compound, the approach of the Wittig reagent can be significantly influenced by the methyl substituents, potentially leading to high stereoselectivity. Computational modeling of the reaction between this compound and various ylides would be necessary to predict the specific E/Z ratios and to elucidate the detailed reaction pathways and transition state geometries.
An In-depth Analysis of the
This article explores the intricate reaction mechanisms and reactivity profile of this compound, a cyclic ketone of interest in organic synthesis. The discussion is focused on specific, advanced organic reactions, providing a detailed examination of the intermediates, transition states, and reaction variants that govern its chemical behavior.
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound, such as this compound, with a phosphorus ylide. A critical aspect of this reaction's mechanism is the formation of a four-membered ring structure known as an oxaphosphetane. wikipedia.org This intermediate is formed through the [2+2] cycloaddition of the ylide to the carbonyl group. organic-chemistry.org
The mechanism proceeds as follows:
Nucleophilic Attack: The nucleophilic carbon of the phosphonium (B103445) ylide attacks the electrophilic carbonyl carbon of this compound. visualizeorgchem.com
Intermediate Formation: This attack leads to the formation of an oxaphosphetane intermediate. organic-chemistry.orgadichemistry.com While early theories postulated a zwitterionic betaine as a precursor, it is now widely believed that for most Wittig reactions, the oxaphosphetane is the first stable intermediate formed. visualizeorgchem.comadichemistry.com The formation of this intermediate has been confirmed through 31P-NMR studies, and in 2005, the first isolation and X-ray crystallographic characterization of a typical Wittig oxaphosphetane was reported. wikipedia.org
Collapse and Product Formation: The oxaphosphetane intermediate is unstable and collapses in a stereospecific, syn-periplanar transition state. adichemistry.com This decomposition is thermodynamically driven by the formation of a very strong phosphorus-oxygen double bond in the by-product, triphenylphosphine (B44618) oxide, and results in the desired alkene. visualizeorgchem.com
The stereochemistry of the final alkene product is determined during the formation and collapse of the syn- and anti-diastereomeric oxaphosphetanes. adichemistry.com Non-stabilized ylides, such as those with simple alkyl groups, typically react with aldehydes and ketones to form (Z)-alkenes selectively. organic-chemistry.org
The Reformatsky reaction creates β-hydroxy esters through the addition of an organozinc enolate to a carbonyl compound. nih.gov While the classic reaction uses stoichiometric zinc, modern catalytic and enantioselective variants have been developed, significantly increasing its utility. nih.gov
Research into the catalytic enantioselective Reformatsky reaction has shown that the rigidity of the ketone substrate plays a crucial role in achieving high enantioselectivity. Studies by Cozzi and Feringa have advanced the field by using chiral ligands with dimethylzinc (B1204448) (Me₂Zn) to mediate the reaction between ketones and haloesters. nih.govua.es
While many aliphatic ketones provide only low to moderate enantioselectivities, rigid cyclic ketones have proven to be excellent substrates. ua.es For instance, the closely related compound 2,2-dimethylcyclopentanone (B1329810) , a rigid aliphatic ketone, reacts with ethyl iodoacetate to furnish the corresponding tertiary alcohol with an impressive 96% enantiomeric excess (ee). ua.esresearchgate.net This high level of stereocontrol is attributed to the conformationally restricted nature of the cyclopentanone ring, which allows for more effective chiral discrimination by the catalyst system. ua.es
Table 1: Enantioselective Reformatsky Reaction with Ketone Substrates
| Ketone Substrate | Chiral Ligand System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Aromatic Ketones | [MnCl(salen)] type | Good (60-85%) | Good to High (69-86%) | nih.govua.es |
| Aliphatic Ketones | BINOL-derivatives | Moderate | Moderate to Low (23-86%) | ua.es |
| 2,2-Dimethylcyclopentanone | BINOL-derivatives | - | 96% | ua.esresearchgate.net |
This table presents representative data on the enantioselectivity achieved with different classes of ketones in catalytic Reformatsky reactions.
The enolate ion of this compound, formed by deprotonation of an α-carbon, is a versatile nucleophile. Due to charge delocalization between the α-carbon and the oxygen atom, enolates are ambident nucleophiles, capable of reacting at either site depending on conditions. libretexts.org However, reactions at the carbon (C-alkylation) are more common and synthetically useful for forming new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com
The reactivity of dimethylcyclopentanone enolates has been harnessed in various functionalization reactions, including palladium-catalyzed cross-coupling. For example, derivatives of 2,2-dimethylcyclopentanone are used in Suzuki coupling reactions with arylboronic acids to synthesize C-2 substituted vitamin D analogs, which are valuable in pharmaceutical research.
Furthermore, significant progress has been made in the enantioselective allylic alkylation of cyclopentanones. The first general method for the palladium-catalyzed decarboxylative allylic alkylation to form α-quaternary cyclopentanones was developed, yielding products in high yields (up to >99%) and excellent enantioselectivities (up to 94% ee). acs.org This demonstrates a powerful strategy for the asymmetric functionalization of the cyclopentanone core. The regioselectivity of enolate formation from unsymmetrical ketones can be precisely controlled, allowing for targeted alkylation. masterorganicchemistry.comacs.org
Table 2: Cross-Coupling and Functionalization Reactions of Dimethylcyclopentanone Derivatives
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 2,2-Dimethylcyclopentanone derivative | Pd(PPh₃)₄, arylboronic acid | C-2 substituted vitamin D analogs | 63-66% |
This table highlights key examples of functionalization reactions involving cyclopentanone enolates.
While α-functionalization of ketones via enolates is common, direct functionalization at the β-position is more challenging. A novel method has been developed for the direct and regioselective β-alkylation and acylation of cyclopentanones using sunlight as a sustainable energy source. rsc.orgrsc.org
This transformation is accomplished using tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst. rsc.orgrsc.orgdntb.gov.ua The reaction proceeds with complete regioselectivity, affording β-alkylated cyclopentanones when reacted with electron-deficient alkenes. rsc.orgresearchgate.net The mechanism is rationalized by the formation of a polar transition state during an SH2 (homolytic substitution at a saturated carbon) reaction. rsc.orgrsc.org Notably, the use of natural sunlight often gives results comparable to or even better than artificial light sources. rsc.org
This methodology was also extended to a three-component β-acylation by introducing carbon monoxide (CO) into the reaction system, successfully yielding β-acylated products. rsc.orgrsc.org This strategy provides a straightforward pathway for the β-functionalization of the cyclopentanone ring, a significant advancement in synthetic methodology. rsc.orgunipv.it
Table 3: Sunlight-Photocatalyzed β-Alkylation of Cyclopentanones
| Cyclopentanone (1) | Alkene (2) | Product (3) | Yield | Reference |
|---|---|---|---|---|
| Cyclopentanone | Methyl acrylate | Methyl 3-(2-oxocyclopentyl)propanoate | 65% | researchgate.net |
| Cyclopentanone | Methyl vinyl ketone | 3-(3-oxobutyl)cyclopentanone | 41% | researchgate.net |
This table shows representative yields for the TBADT-catalyzed β-alkylation of various cyclopentanones with electron-deficient alkenes. researchgate.net
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of 2,4-dimethylcyclopentanone, providing detailed information about the proton and carbon environments within the molecule. It is particularly crucial for distinguishing between its stereoisomers.
¹H NMR for Proton Environment and Coupling Analysis
The ¹H NMR spectrum of this compound is complex due to the presence of multiple chiral centers and the conformational flexibility of the five-membered ring. The spectrum would show distinct signals for the methyl protons and the methine and methylene (B1212753) protons on the cyclopentanone (B42830) ring. The methyl groups would appear as doublets due to coupling with their adjacent methine protons. The ring protons at positions 2, 3, 4, and 5 would exhibit complex multiplets arising from both geminal and vicinal coupling.
While reference spectra are commercially available, detailed analyses of the chemical shifts and coupling constants for the individual protons of the cis and trans isomers are not extensively reported in readily accessible scientific literature. nih.gov However, analysis of such spectra would rely on the interpretation of spin-spin coupling patterns to confirm the connectivity and relative stereochemistry of the substituents.
¹³C NMR for Carbon Skeleton and Methyl Group Shielding Effects
¹³C NMR spectroscopy provides unambiguous data on the carbon framework of this compound and is highly sensitive to the molecule's stereochemistry. The chemical shift of each carbon atom is influenced by its local electronic environment and steric interactions.
In a study of various methylcyclopentanones, the ¹³C chemical shifts for the cis-isomer of this compound were assigned. The carbonyl carbon (C=O) resonates significantly downfield, a characteristic feature for ketones. nih.gov The observed shieldings for the cis-isomer highlight the distinct electronic environment of each carbon in the ring.
| Carbon Atom | Observed Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | Not reported in source |
| C-2 | 45.6 |
| C-3 | 40.9 |
| C-4 | 29.6 |
| C-5 | 46.1 |
Data sourced from a 1974 study by Stothers and Tan. nih.gov
The shielding effects of the methyl groups are particularly telling. The orientation of the methyl groups (axial vs. equatorial) in the different conformers of the cyclopentanone ring leads to noticeable differences in the chemical shifts of both the methyl carbons themselves and the ring carbons. This is a manifestation of the gamma-gauche effect, where a substituent causes an upfield (more shielded) shift for a carbon atom that is three bonds away and in a gauche conformation. For the trans-isomer, a general trend of the ring carbons shifting to a higher field (lower ppm value) is observed, which is consistent with the presence of axial methyl groups. nih.gov
Application of NMR to Stereochemical Assignment of Isomers
The differentiation between the cis and trans stereoisomers of this compound is a prime application of NMR spectroscopy. cdnsciencepub.com The distinct spatial arrangement of the two methyl groups in the isomers creates unique magnetic environments that are clearly reflected in the ¹³C NMR spectrum. nih.govcdnsciencepub.com
Research has shown that the chemical shifts of the methyl carbons are diagnostic for assigning the stereochemistry. nih.gov In the trans-isomer, one methyl carbon signal appears at approximately 14.0 ppm, while in the cis-isomer, it is observed at 15.3 ppm. nih.gov This difference in shielding allows for the clear identification of each isomer in a mixture.
| Isomer | C-2 Methyl Chemical Shift (δ, ppm) |
|---|---|
| trans-2,4-Dimethylcyclopentanone | 14.0 |
| cis-2,4-Dimethylcyclopentanone | 15.3 |
Data sourced from a study on the photocatalyzed alkylation of cyclopentanones. nih.gov
This ability to distinguish isomers is fundamental in synthetic chemistry, where controlling the stereochemical outcome of a reaction is often critical. The analysis of both proton and carbon NMR spectra, sometimes enhanced by two-dimensional techniques like COSY and NOESY, provides a complete picture of the molecule's three-dimensional structure. nih.govnih.gov
Infrared (IR) Spectroscopy
Carbonyl Stretching Frequency and Ring Strain Effects
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups, and the most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. chemeo.com For cyclic ketones, the position of this absorption is highly sensitive to ring strain. researchgate.netillinois.edu
In cyclopentanone and its derivatives, the C=O stretching frequency is typically observed at a higher wavenumber (around 1750 cm⁻¹) compared to open-chain ketones or six-membered cyclic ketones like cyclohexanone (B45756) (which absorb near 1715 cm⁻¹). chemeo.comresearchgate.net This shift to a higher frequency is a direct consequence of the increased angle strain in the five-membered ring. The internal bond angles of the cyclopentane (B165970) ring are forced to deviate more from the ideal sp² angle (120°) of the carbonyl carbon, leading to a stronger, stiffer C=O bond that vibrates at a higher frequency. researchgate.net
Rotational Spectroscopy for Gas-Phase Structure and Dynamics
Rotational spectroscopy, typically using techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is an exceptionally precise method for determining the geometric structure of molecules in the gas phase. This technique measures the transition frequencies between quantized rotational energy levels, which are dependent on the molecule's moments of inertia.
While specific studies on the rotational spectrum of this compound are not found in the surveyed literature, research has been successfully conducted on closely related molecules such as 2-methylcyclopentanone (B130040) and 2,2-dimethylcyclopentanone (B1329810). These studies allow for the determination of rotational constants, from which a precise three-dimensional structure can be derived. Furthermore, such analyses can identify different conformers of the molecule present in the gas phase and quantify the energy barriers to conformational changes, such as ring puckering. Given these precedents, rotational spectroscopy represents a powerful potential tool for the definitive structural and dynamic characterization of the cis and trans isomers of this compound.
Mass Spectrometry for Molecular Fragmentation and Identification
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The molecular formula of this compound is C₇H₁₂O, corresponding to a molecular weight of approximately 112.17 g/mol . nih.govnist.gov
The electron ionization mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 112. This peak, resulting from the removal of a single electron, confirms the molecular weight of the compound. Following ionization, the molecular ion undergoes fragmentation through various pathways, with the most prominent peaks observed in the GC-MS analysis being at m/z values of 69, 97, 55, 41, and 70. nih.gov
The base peak, which is the most intense peak in the spectrum, appears at m/z 69. nih.gov This fragment likely arises from an initial alpha-cleavage, a common fragmentation pathway for ketones, involving the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. Loss of the methyl group at the C-2 position would result in a fragment at m/z 97 (M-15). Subsequent loss of ethylene (B1197577) (C₂H₄) from this fragment could then lead to the stable acylium ion at m/z 69. Another significant fragmentation pathway involves the loss of a propyl radical (C₃H₇) from the molecular ion, also yielding the fragment at m/z 69. The peak at m/z 97 is also a significant fragment, corresponding to the loss of a methyl group. nih.gov
Table 1: Key mass spectrometry fragmentation data for this compound based on GC-MS analysis. nih.gov
X-ray Diffraction Studies of Derivatized Forms
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. However, obtaining single crystals of a low-molecular-weight, often liquid, compound like this compound suitable for X-ray analysis can be challenging. Consequently, researchers often prepare crystalline derivatives of the target molecule to facilitate crystallographic studies.
While extensive X-ray crystallographic data for derivatives of this compound are not widely reported in the literature, studies on closely related isomers demonstrate the utility of this approach. researchgate.netresearchgate.net For instance, the stereochemical course of reactions involving cis-3,4-dimethylcyclopentanone (B94645) has been investigated through X-ray diffraction studies of its hydantoin (B18101) derivatives. researchgate.net Such analyses provide unequivocal proof of the molecule's conformation and the relative stereochemistry of its chiral centers, which is invaluable for understanding reaction mechanisms and stereoselectivity. escholarship.org
Compound Index
Theoretical and Computational Chemistry Studies
Ab Initio Calculations for Molecular Geometry and Electronic Structure
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, have been employed to study cyclopentanone (B42830) derivatives. These calculations are fundamental for determining optimized molecular geometries and understanding the electronic structure. For instance, studies on related enolate anions, such as dimethylcyclopentanone enolate, have utilized the Generator Coordinate Hartree-Fock (GCHF) method to generate specialized Gaussian basis sets. researchgate.net The goal of such calculations is to accurately predict molecular properties like total and orbital energies, as well as electron affinities. researchgate.net
The Hartree-Fock (HF) level of theory, often paired with basis sets like 3-21G and 6-31G*, serves as a foundational ab initio approach to obtain information on the geometry and electronic structure of cyclic compounds and the transition states of their reactions. acs.org These methods provide a crucial starting point for more complex and accurate computational analyses. arxiv.org
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary computational tool for studying complex chemical systems, including substituted cyclopentanones. umn.edu It offers a balance of computational cost and accuracy, making it ideal for exploring reaction mechanisms, transition states, and the origins of stereoselectivity. umn.edunumberanalytics.com
DFT calculations have been instrumental in elucidating the multi-step mechanisms of reactions involving dimethylcyclopentanone derivatives. A notable example is the Aldol-Tishchenko reaction of a sulfinimine derived from dimethylcyclopentanone. acs.orgescholarship.org Computational studies mapped out the reaction pathway, which involves an initial aldol (B89426) addition to form a lithium alkoxide intermediate, followed by reaction with another aldehyde equivalent and a subsequent intramolecular hydride transfer. escholarship.org
In a different study on the related compound 2,2-dimethylcyclopentanone (B1329810), DFT at the B3LYP/6-31G** level of theory was used to investigate the energy profile of the Wittig reaction, providing detailed energy landscapes for the E and Z pathways. researchgate.net Such energy profiles are critical for understanding reaction feasibility and selectivity.
Table 1: Key Steps in the Aldol-Tishchenko Reaction Mechanism Elucidated by DFT
| Step | Description | Role of DFT |
|---|---|---|
| 1 | Aldol Addition | Models the formation of a lithium alkoxide intermediate from the starting sulfinimine. escholarship.org |
| 2 | Reaction with Aldehyde | Simulates the interaction of the alkoxide with a second aldehyde molecule. escholarship.org |
| 3 | Hydride Transfer | Calculates the transition state and energy barrier for the key intramolecular hydride transfer step. acs.orgescholarship.org |
A key strength of DFT is its ability to locate and characterize the transition states that govern reaction rates and pathways. For the Aldol-Tishchenko reaction of a dimethylcyclopentanone derivative, DFT calculations were performed for all eight possible diastereomeric transition states. acs.orgescholarship.org This comprehensive analysis revealed significant energy differences between the competing pathways. The lowest-energy transition state was found to have an activation barrier of 14.5 kcal/mol. acs.orgescholarship.org
The calculations provided detailed geometric information about the transition states, identifying specific steric clashes that destabilize unfavorable pathways. For example, in one of the higher-energy transition states, an unfavorable steric interaction between an equatorial methyl group and the t-Bu group of the sulfinimine was identified, with a calculated distance of just 2.34 Å. acs.org
Table 2: Calculated Relative Energies of Transition States (TS) in the Aldol-Tishchenko Reaction of a Dimethylcyclopentanone Derivative
| Transition State | Relative Energy (kcal/mol) | Implication |
|---|---|---|
| TS-5a | 0.0 (Lowest Energy) | Leads to the major experimentally observed product. acs.orgescholarship.org |
| TS-5b | +2.7 | Leads to a minor, unobserved diastereomer. acs.orgescholarship.org |
| TS-5c | +20.3 | High-energy path corresponding to an alternative stereochemical outcome; highly disfavored. acs.orgescholarship.org |
By quantifying the energy differences between competing transition states, DFT calculations can accurately predict and rationalize the stereochemical outcomes of reactions. In the case of the dimethylcyclopentanone derivative undergoing the Aldol-Tishchenko reaction, the experimentally observed diastereomeric ratio (dr) of >98:2 was successfully explained by the computational results. acs.orgescholarship.org
The calculated energy difference of 2.7 kcal/mol between the two lowest-energy transition states (TS-5a and TS-5b) corresponds to a predicted dr of over 99:1, which is in excellent agreement with the experimental findings. acs.orgescholarship.org This demonstrates that the high stereoselectivity arises from a substantial difference in activation barriers. More broadly, DFT studies on related cyclic systems show that stereoselectivity can be controlled by subtle torsional strains within the transition state, which can be accurately modeled. nih.gov
Molecular Modeling of Conformational Dynamics
The five-membered ring of cyclopentanone is not planar and exhibits conformational flexibility, which can significantly influence its reactivity. nih.gov Molecular modeling techniques are used to study these conformational dynamics. While unsubstituted cyclopentanone undergoes rapid ring flipping, the methyl groups in 2,4-dimethylcyclopentanone restrict this mobility and create preferential conformations.
Computational studies on related flexible five- and seven-membered ring systems show that while torsional effects can direct stereoselectivity, other factors like steric and electrostatic interactions can become dominant if the ring is conformationally mobile. nih.gov In such cases, an electrophile might attack both faces of the cyclopentene (B43876) envelope with similar torsional strain, making other interactions the controlling factor for selectivity. nih.gov DFT studies on a related enolate system located two distinct conformations, with one being 3.0 kcal/mol more stable than the other, underscoring the energetic importance of identifying the most stable conformer when analyzing reaction mechanisms. nih.gov
Advanced Research Applications in Organic Synthesis
Role as an Intermediate in the Synthesis of Complex Organic Molecules
2,4-Dimethylcyclopentanone serves as a crucial intermediate in the stereoselective synthesis of complex and high-value organic molecules. A notable application is in the preparation of optically active 3,4-disubstituted cyclopentanones, which are themselves precursors to more intricate molecular architectures. For instance, the stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone has been achieved from (R)-2-methyl-succinic acid 4-methyl ester in a multi-step process. This chiral ketone is then utilized in the synthesis of optically-active cyclic amino acids, such as (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid. These cyclic amino acids are of significant interest in medicinal chemistry for their potential therapeutic applications in treating pain, as well as various psychiatric and sleep disorders google.com.
The synthesis of these complex molecules relies on the precise control of stereochemistry, and the rigid cyclopentane (B165970) ring of this compound provides a scaffold for introducing multiple stereocenters with high selectivity. The synthetic route to these chiral cyclopentanones often involves the reaction of an optically active 2-substituted succinic acid monoester with an alkylating agent, followed by reduction to a diol, activation, and subsequent cyclization google.com.
| Starting Material/Intermediate | Key Transformation | Resulting Product | Significance of Product |
|---|---|---|---|
| (R)-2-methyl-succinic acid 4-methyl ester | Multi-step synthesis | (S,S)-3,4-dimethyl-cyclopentanone | Chiral building block |
| (S,S)-3,4-dimethyl-cyclopentanone | Further synthetic steps | Optically-active cyclic amino acids | Potential therapeutic agents |
Enantioselective Synthesis of Chiral Phosphines and Ligands
While direct applications of this compound in the synthesis of chiral phosphines are not extensively documented, the closely related 2,2-dimethylcyclopentanone (B1329810) enolate is utilized as a starting reagent in the enantioselective synthesis of chiral phosphines belonging to the P-aryl-2-phosphabicyclo[3.3.0]octane family (PBO) sigmaaldrich.com. This highlights the potential of substituted cyclopentanones as scaffolds for the construction of complex chiral ligands. These P-chiral phosphine (B1218219) ligands are crucial in asymmetric catalysis, where they can induce high levels of enantioselectivity in a wide range of chemical reactions. The synthesis of such ligands often involves the use of phosphine-boranes as intermediates, which allow for the stereospecific construction of the chiral phosphorus center nih.gov. The rigid bicyclic structure derived from the cyclopentanone (B42830) framework is key to the high performance of these ligands in asymmetric catalysis sigmaaldrich.comnih.gov.
Precursor in the Formation of Spirocyclic Compounds
Substituted cyclopentanones are valuable precursors for the synthesis of spirocyclic compounds, a class of molecules characterized by two rings connected by a single common atom. These structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes. For instance, cyclopentane-1,3-dione is used in a three-component reaction with arylamines and isatin (B1672199) to produce novel spiro[dihydropyridine-oxindole] derivatives in good yields beilstein-journals.org. This reaction proceeds under mild conditions and offers an efficient route to complex spirocyclic systems beilstein-journals.org.
The reactivity of the carbonyl group in cyclopentanones allows for their participation in various cyclization reactions to form the spirocyclic core. These reactions can be catalyzed by different reagents to achieve high efficiency and stereoselectivity. The resulting spiro compounds often possess interesting biological activities and are found in a number of natural products and pharmaceuticals researchgate.netrsc.org. While a specific example utilizing this compound was not prominently found, the established reactivity of the cyclopentanone ring suggests its applicability in similar synthetic strategies to create spiro-compounds with additional stereocenters.
Utility in Total Synthesis of Natural Products and Analogues
Derivatization for the Synthesis of Agrochemical Intermediates
While there is a lack of specific information on the use of this compound as an agrochemical intermediate, its isomer, 2,2-dimethylcyclopentanone, is a key intermediate in the synthesis of the fungicide metconazole (B41703) patsnap.com. This suggests that dimethylcyclopentanone derivatives, in general, have the potential to be valuable precursors in the agrochemical industry. The synthesis of such agrochemicals often involves the derivatization of the cyclopentanone ring to introduce the desired functional groups and build up the final complex structure. The specific substitution pattern on the cyclopentanone ring can significantly influence the biological activity of the final product.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dimethylcyclopentanone in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves cyclization or alkylation reactions. For example, analogous compounds like 2,2-dimethylcyclopentanone have been synthesized via ketone alkylation or reduction of diketones. A documented approach for similar cyclopentanones includes the use of Wolff-Kishner reduction (Table II, ). Researchers should optimize reaction conditions (e.g., temperature, catalyst selection) and verify product purity via GC-MS or NMR. Patent data on related compounds, such as 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, suggest cyclization under acidic or basic conditions as a viable pathway .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Rotational spectroscopy (26.5–40 GHz range) has been successfully applied to analyze structural conformers of analogous compounds like 2-methylcyclopentanone, resolving bond lengths and angles with high precision . Complementary techniques include:
- NMR : To identify substituent positions (e.g., H and C shifts for methyl groups).
- IR Spectroscopy : For detecting carbonyl (C=O) stretching vibrations (~1700–1750 cm).
- Mass Spectrometry : To confirm molecular weight (112.17 g/mol) and fragmentation patterns .
Q. How can researchers ensure data accuracy in physical property measurements (e.g., boiling point, density)?
- Methodological Answer : Calibrate instruments (e.g., digital densitometers, refractometers) using reference standards. For example, 2-Methylcyclopentanone (CAS 1120-72-5) has documented properties (bp 139–140°C, d 0.916) that can guide comparative studies . Triplicate measurements under controlled conditions and statistical analysis (e.g., standard deviation) minimize experimental error .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in catalysts, solvents, or purification methods. Researchers should:
- Replicate experiments using protocols from conflicting studies.
- Perform sensitivity analysis (e.g., varying catalyst concentration).
- Use high-purity reagents (≥97%) to exclude impurities .
- Apply multivariate regression to identify yield-influencing factors .
Q. What challenges arise when applying the Wolff-Kishner reduction to this compound?
- Methodological Answer : The Wolff-Kishner method is effective for deoxygenating ketones but may face steric hindrance with bulky substituents. For 2,2-dimethylcyclopentanone, yields are influenced by reaction time and hydrazine excess (Table II, ). For 2,4-dimethyl derivatives, computational modeling (e.g., DFT) can predict steric effects, and alternative reductants (e.g., catalytic hydrogenation) should be explored.
Q. What advanced analytical strategies can resolve conformational isomerism in this compound?
- Methodological Answer : Rotational spectroscopy in the 26.5–40 GHz range can distinguish axial vs. equatorial methyl conformers by analyzing hyperfine splitting patterns (Figure 1, ). Pair this with temperature-dependent NMR to study isomerization kinetics. For example, cooling samples to –80°C may "freeze" conformers for discrete spectral analysis .
Data Presentation and Reproducibility
Q. How should researchers structure raw data appendices for publications on this compound?
- Methodological Answer : Follow journal guidelines (e.g., Organic Reactions) for data transparency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
